molecular formula C23H14Cl2O4 B12525235 6,8-Dichloro-3-(4-methoxybenzoyl)-2-phenyl-4H-1-benzopyran-4-one CAS No. 657389-71-4

6,8-Dichloro-3-(4-methoxybenzoyl)-2-phenyl-4H-1-benzopyran-4-one

Cat. No.: B12525235
CAS No.: 657389-71-4
M. Wt: 425.3 g/mol
InChI Key: LCTYCMSIQPGJGK-UHFFFAOYSA-N
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Description

6,8-Dichloro-3-(4-methoxybenzoyl)-2-phenyl-4H-1-benzopyran-4-one is a synthetic organic compound known for its unique chemical structure and properties It belongs to the class of benzopyran derivatives, which are characterized by a fused benzene and pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-3-(4-methoxybenzoyl)-2-phenyl-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of 6,8-dichloro-2-phenyl-4H-1-benzopyran-4-one with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-3-(4-methoxybenzoyl)-2-phenyl-4H-1-benzopyran-4-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted benzopyran derivatives.

Scientific Research Applications

6,8-Dichloro-3-(4-methoxybenzoyl)-2-phenyl-4H-1-benzopyran-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-3-(4-methoxybenzoyl)-2-phenyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dichloro-2-phenyl-4H-1-benzopyran-4-one: Lacks the 4-methoxybenzoyl group, which may result in different chemical and biological properties.

    3-(4-Methoxybenzoyl)-2-phenyl-4H-1-benzopyran-4-one:

Uniqueness

6,8-Dichloro-3-(4-methoxybenzoyl)-2-phenyl-4H-1-benzopyran-4-one is unique due to the presence of both chloro and methoxybenzoyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

657389-71-4

Molecular Formula

C23H14Cl2O4

Molecular Weight

425.3 g/mol

IUPAC Name

6,8-dichloro-3-(4-methoxybenzoyl)-2-phenylchromen-4-one

InChI

InChI=1S/C23H14Cl2O4/c1-28-16-9-7-13(8-10-16)20(26)19-21(27)17-11-15(24)12-18(25)23(17)29-22(19)14-5-3-2-4-6-14/h2-12H,1H3

InChI Key

LCTYCMSIQPGJGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(OC3=C(C2=O)C=C(C=C3Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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